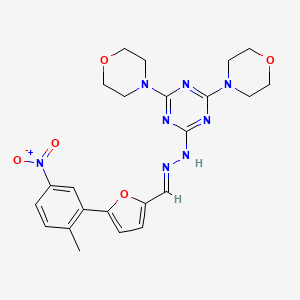
N-(4-acetylphenyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-phenylacrylamide, also known as AP-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of amides and has a molecular weight of 291.32 g/mol.
科学研究应用
N-(4-acetylphenyl)-3-phenylacrylamide has been studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(4-acetylphenyl)-3-phenylacrylamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and emit fluorescence, making it a potential tool for the detection of copper ions in biological samples.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that N-(4-acetylphenyl)-3-phenylacrylamide may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. N-(4-acetylphenyl)-3-phenylacrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-phenylacrylamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-acetylphenyl)-3-phenylacrylamide has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, further studies are needed to determine the safety and efficacy of N-(4-acetylphenyl)-3-phenylacrylamide in humans.
实验室实验的优点和局限性
N-(4-acetylphenyl)-3-phenylacrylamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. N-(4-acetylphenyl)-3-phenylacrylamide has also been shown to be stable under various conditions, making it suitable for long-term storage. However, N-(4-acetylphenyl)-3-phenylacrylamide has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability in vivo. N-(4-acetylphenyl)-3-phenylacrylamide also has a short half-life, which may limit its therapeutic potential.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-3-phenylacrylamide. One potential direction is the development of N-(4-acetylphenyl)-3-phenylacrylamide as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the safety and efficacy of N-(4-acetylphenyl)-3-phenylacrylamide in humans. Another potential direction is the use of N-(4-acetylphenyl)-3-phenylacrylamide as a fluorescent probe for the detection of copper ions in biological samples. N-(4-acetylphenyl)-3-phenylacrylamide may also have potential applications in the field of materials science, such as the development of new materials with unique properties. Further research is needed to explore these potential applications of N-(4-acetylphenyl)-3-phenylacrylamide.
In conclusion, N-(4-acetylphenyl)-3-phenylacrylamide is a chemical compound that has potential applications in various fields of science. Its synthesis method is easy and yields the desired product in good yield. N-(4-acetylphenyl)-3-phenylacrylamide has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to determine the safety and efficacy of N-(4-acetylphenyl)-3-phenylacrylamide in humans and to explore its potential applications in other fields.
合成方法
The synthesis of N-(4-acetylphenyl)-3-phenylacrylamide involves the reaction of 4-acetylphenyl isothiocyanate with cinnamic acid in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-13(19)15-8-10-16(11-9-15)18-17(20)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,18,20)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVFDILGKPNZHV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-phenylacrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)



![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)
![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)


![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)
